molecular formula C17H21N3 B12239874 1-(1-Phenylethyl)-4-(pyridin-2-yl)piperazine

1-(1-Phenylethyl)-4-(pyridin-2-yl)piperazine

Cat. No.: B12239874
M. Wt: 267.37 g/mol
InChI Key: FSOOIWXJCVZEJV-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)-4-(pyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a phenylethyl group attached to the nitrogen atom of the piperazine ring and a pyridin-2-yl group attached to the fourth position of the piperazine ring

Preparation Methods

The synthesis of 1-(1-Phenylethyl)-4-(pyridin-2-yl)piperazine typically involves the reaction of 1-phenylethylamine with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(1-Phenylethyl)-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-yl group, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazines.

Scientific Research Applications

1-(1-Phenylethyl)-4-(pyridin-2-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific receptor and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(1-Phenylethyl)-4-(pyridin-2-yl)piperazine can be compared with other similar compounds, such as:

    1-(1-Phenylethyl)piperazine: Lacks the pyridin-2-yl group, resulting in different chemical and biological properties.

    4-(Pyridin-2-yl)piperazine: Lacks the phenylethyl group, affecting its pharmacological profile.

    1-(1-Phenylethyl)-4-(pyridin-3-yl)piperazine: The position of the pyridinyl group is different, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological effects.

Properties

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

1-(1-phenylethyl)-4-pyridin-2-ylpiperazine

InChI

InChI=1S/C17H21N3/c1-15(16-7-3-2-4-8-16)19-11-13-20(14-12-19)17-9-5-6-10-18-17/h2-10,15H,11-14H2,1H3

InChI Key

FSOOIWXJCVZEJV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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